1-(4-Chlorophenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Description
This compound features a dihydropyridazinone core substituted with a 4-chlorophenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability, while the chlorophenyl group may influence target binding affinity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N4O2/c20-13-5-7-14(8-6-13)27-10-9-15(28)16(25-27)18-24-17(26-29-18)11-1-3-12(4-2-11)19(21,22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGBHMGRPZVKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dihydropyridazinone Core
1-(4-Methoxyphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one ():
- Key Difference : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent.
- Impact : The methoxy group improves solubility due to its electron-donating nature but may reduce metabolic stability compared to the electron-withdrawing chloro group. Biological studies indicate comparable anti-cancer activity, suggesting substituent polarity influences target interactions rather than outright efficacy .
- 3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one (): Key Difference: Lacks the trifluoromethyl group on the oxadiazole ring and uses a simple phenyl group on the dihydropyridazinone. Impact: Reduced lipophilicity and metabolic stability compared to the target compound. No specific biological data are reported, but structural simplicity may limit binding affinity .
Substituent Variations on the Oxadiazole Ring
- 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one (): Key Difference: Substitutes the 4-(trifluoromethyl)phenyl group with a 4-chloro-3-fluorophenyl group. Limited data preclude direct efficacy comparisons .
3-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one ():
- Key Difference : Replaces the trifluoromethylphenyl group with a 3,4-dimethylphenyl group.
- Impact : Methyl groups are electron-donating, increasing electron density on the oxadiazole ring. This may weaken interactions with hydrophobic binding pockets compared to the target compound’s trifluoromethyl group .
Heterocyclic Framework Modifications
- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one (): Key Difference: Replaces the dihydropyridazinone core with a phthalazinone ring. The ethoxy group in a related compound improves solubility but reduces binding specificity .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 4-chlorophenyl group on the dihydropyridazinone core enhances target binding compared to methoxy or phenyl groups, likely due to its electron-withdrawing nature and optimal steric fit . The trifluoromethyl group on the oxadiazole ring significantly improves metabolic stability and lipophilicity, critical for oral bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
